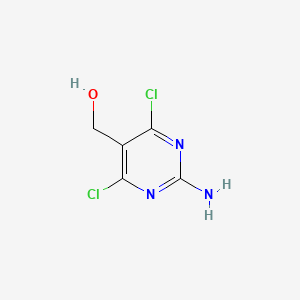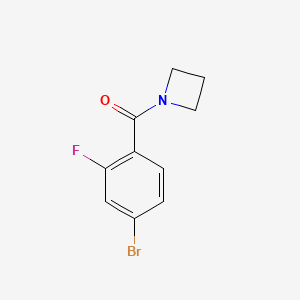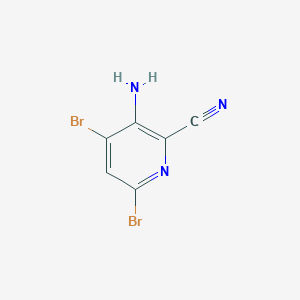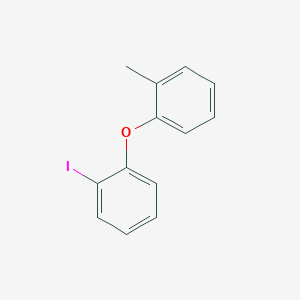
4-(Oxan-4-ylmethoxy)phenol
Overview
Description
Synthesis Analysis
Phenols, including 4-(Oxan-4-ylmethoxy)phenol, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular formula of this compound is C12H16O3, and its molecular weight is 208.25 g/mol. The detailed molecular structure analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Phenols, including this compound, are known to undergo various chemical reactions. They can be oxidized to form quinones . They are also known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenolic compounds, including this compound, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Industrial and Biotechnological Applications
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic lignin-related compounds, are instrumental in various biotechnological processes. They're utilized in detoxifying industrial effluents from paper, pulp, textile, and petrochemical industries, serving as tools for medical diagnostics, and acting as bioremediation agents to clean herbicides, pesticides, and certain explosives in soil. Moreover, laccases find use in water purification systems, in synthesizing anti-cancer drugs, and as components in cosmetics. Their ability to remove xenobiotic substances and produce polymeric products underlines their significance in bioremediation (Couto & Herrera, 2006).
Therapeutic and Preventive Roles of Phenolic Compounds
Chlorogenic Acid (CGA) is a naturally abundant phenolic compound known for its therapeutic roles. It exhibits a broad spectrum of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antimicrobial properties. CGA has also been recognized for its potential in modulating lipid metabolism and glucose in metabolic-related disorders, indicating its significance in managing conditions such as hepatic steatosis, cardiovascular diseases, and diabetes (Naveed et al., 2018).
p-Coumaric Acid and its Conjugates in Medical and Nutritional Applications
p-Coumaric acid and its conjugates are being explored for their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other bioactivities. Despite strong biological activities, the conjugates exhibit low absorption, which remains a challenge for their use in medical and nutritional applications (Pei et al., 2016).
Antioxidant Capacity Assays and Phenolic Compounds
The antioxidant capacity assays are crucial for understanding the potential of phenolic compounds in mitigating oxidative stress. The assays are broadly classified into hydrogen atom transfer and electron transfer types, each providing insights into the antioxidant capacities of phenolic compounds. The assays help in quantifying the reducing capacity and peroxyl radical scavenging capacity of antioxidants (Huang, Ou, & Prior, 2005).
Mechanism of Action
Target of Action
Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol works by denaturing proteins and disrupting cell membranes, which leads to cell death. It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods has been discussed, based on each class. The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .
Pharmacokinetics
They are usually well absorbed in the small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of phenol’s action can vary depending on its concentration and the organism it is acting upon. At lower concentrations, it may only inhibit microbial growth, while at higher concentrations, it can kill cells .
Action Environment
The action of phenolic compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the hydrogenation and hydrodeoxygenation of phenolic compounds was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .
Safety and Hazards
Future Directions
In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry. Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(Oxan-4-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . In the case of this compound, it has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenolic compounds, including this compound, can modulate the activity of transcription factors such as NF-kB and Nrf2, which play crucial roles in regulating oxidative stress and inflammatory responses . Additionally, this compound has been found to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can activate antioxidant response elements through the Nrf2 pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which play essential roles in plant defense and human health . Enzymes such as phenylalanine ammonia-lyase (PAL) and peroxidase are involved in the metabolism of this compound, affecting its conversion into other bioactive compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Additionally, specific targeting signals and post-translational modifications can direct this compound to specific organelles, such as peroxisomes, where it can participate in oxidative stress responses .
properties
IUPAC Name |
4-(oxan-4-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBASQYKKAQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




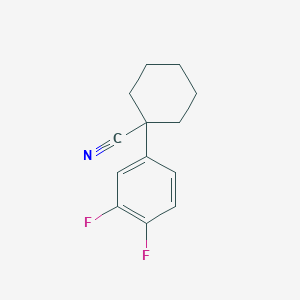



![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

